molecular formula C15H30O3 B142831 Methyl 3-hydroxytetradecanoate CAS No. 55682-83-2

Methyl 3-hydroxytetradecanoate

Cat. No. B142831
CAS RN: 55682-83-2
M. Wt: 258.4 g/mol
InChI Key: UOZZAMWODZQSOA-UHFFFAOYSA-N
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Description

Methyl 3-hydroxytetradecanoate is a fatty acid methyl ester that can be synthesized from various precursors and methods. It is a compound of interest due to its potential applications in the production of bioplastics, as well as its role in biological systems and potential pharmaceutical properties.

Synthesis Analysis

The synthesis of methyl 3-hydroxytetradecanoate and related compounds has been explored in several studies. A notable method involves the fermentation process using an engineered Candida tropicalis strain to produce methyl ω-hydroxytetradecanoic acid (Me-ω-OHC14), which can be polymerized to create bioplastics with varying molecular weights and mechanical properties . Another approach for synthesizing related fatty acids involves a six-step process starting from commercially available precursors, which has been applied to produce (+/-)-2-methoxy-13-methyltetradecanoic acid . Additionally, a five-step reaction from epichlorohydrin has been used to synthesize 3-hydroxytetradecanoic acid with a significant overall yield .

Molecular Structure Analysis

The molecular structure of methyl 3-hydroxytetradecanoate and its derivatives is crucial for understanding their physical and chemical properties. Studies have not only synthesized these compounds but also characterized them using techniques such as nuclear magnetic resonance (NMR) to confirm their structures . The molecular structure influences the compound's behavior at interfaces, as seen in the study of methyl hydroxyhexadecanoates .

Chemical Reactions Analysis

Methyl 3-hydroxytetradecanoate and its analogs undergo various chemical reactions that are essential for their transformation into useful materials or for their biological activity. For instance, the enantioselective synthesis of 3-hydroxytetradecanoic acid and its methyl ester enantiomers involves lipase-catalyzed hydrolysis, which is significant for determining their antioxidant and enzyme inhibitory activities . Similarly, the synthesis of 3-hydroxy-4-methyltetradecanoic acid, a component of antifungal cyclodepsipeptides, involves Sharpless epoxidation and subsequent ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxytetradecanoate-related polymers have been extensively studied. For example, the synthesized poly(ω-hydroxytetradecanoate) (P(ω-OHC14)) exhibits a range of mechanical properties depending on its molecular weight, with higher molecular weights leading to strain-hardening phenomena and tough properties . The thermal properties and behavior at the air/water interface of methyl hydroxyhexadecanoates have also been investigated, revealing insights into head group interactions and molecular orientation .

Scientific Research Applications

Gas Chromatography-Mass Spectrometry in Lipopolysaccharides Analysis

  • Research Insight : Methyl 3-hydroxytetradecanoate is utilized as a chemical marker in the analysis of lipopolysaccharides, a component of bacterial outer membranes. It is specifically used in gas chromatography-mass spectrometry for detecting these lipopolysaccharides in contaminated pharmacological products (Mielniczuk et al., 1992).

Synthesis and Applications in Chemistry

  • Research Insight : The compound has been synthesized for various purposes, including the preparation of optically pure forms, which are useful in chemical studies and potential industrial applications (Tai et al., 1980).

Biocatalytic Applications

  • Research Insight : Its synthesis and resolution using enzymes like porcine pancreas lipase have been explored, highlighting its potential in biocatalysis and green chemistry methods (Küçük & Yusufoglu, 2013).

Fluorescence Labeling in Endotoxin Detection

  • Research Insight : Methyl 3-hydroxytetradecanoate has been used in developing a method for detecting endotoxin using fluorescence labeling, demonstrating its utility in sensitive biochemical assays (Tanamoto, 1990).

Bioplastics Production

  • Research Insight : The compound has been used in synthesizing bioplastics, showing potential in sustainable material development. The study focused on its conversion to poly(ω-hydroxytetradecanoate), analyzing the material's physical and mechanical properties (Liu et al., 2011).

Antifungal Applications

  • Research Insight : It has been identified in Lactobacillus plantarum as an antifungal substance, indicating its potential use in controlling molds and yeasts (Sjögren et al., 2003).

Method Development in Pharmaceutical Synthesis

  • Research Insight : The compound is crucial in synthesizing pharmaceuticals like orlistat. It has been prepared using a short-chain dehydrogenase from Novosphingobium aromaticivorans in a greener approach (Tang et al., 2020).

Safety And Hazards

The safety data sheet for “Methyl 3-hydroxytetradecanoate” indicates that it is harmful and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P280, P302+P352, P305+P351+P338 .

properties

IUPAC Name

methyl 3-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZAMWODZQSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971039
Record name Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxytetradecanoate

CAS RN

55682-83-2
Record name Tetradecanoic acid, 3-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
HB Kücük, A Yusufoğlu - Monatshefte für Chemie-Chemical Monthly, 2013 - Springer
… and S enantiomers of 3-hydroxytetradecanoic acid and its methyl esters were synthesised by porcine pancreas lipase catalysed hydrolysis of racemic methyl 3-hydroxytetradecanoate …
Number of citations: 7 link.springer.com
N HAEFFNER, R CHABY… - European Journal of …, 1977 - Wiley Online Library
… of methyl-3-hydroxytetradecanoate by loss of water (M- 18) and in that of the unknown com- … hydroxytetradecanoate and that of methyl-3-hydroxytetradecanoate are shown in Scheme 1. …
Number of citations: 61 febs.onlinelibrary.wiley.com
A Tai, M Nakahata, T Harada, Y Izumi, S Kusumoto… - Chemistry …, 1980 - journal.csj.jp
The enantioface-differentiating hydrogenation of methyl 3-oxotetradecanoate over (R,R)-tartaric acid-NaBr-modified nickel gave methyl (R)-3-hydroxytetradecanoate(III) in 85% ee. After …
Number of citations: 37 www.journal.csj.jp
K Tanamoto - Endotoxin, 1990 - Springer
… of methyl-3-hydroxytetradecanoate with anthracene-9-carboxy1 chloride. The reaction rate was calculated as the rate of consumption of methyl-3-hydroxytetradecanoate detected by …
Number of citations: 10 link.springer.com
JA Zirrolli, RC Murphy - Organic Mass Spectrometry, 1976 - Wiley Online Library
Fatty acids with a hydroxyl moiety at the C‐3 position are found widely in bacterial lipids, but only rarely in mammalian lipids. The mass spectra of the methyl ether derivative of these …
C Diolez, SR Sarfati, L Szabó - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
… butan-2-one, when treated with benzyl bromide and silver oxide in benzene, gave a 40-50% yield of 4-benzyloxybutan-2-one; when benzylation of methyl 3-hydroxytetradecanoate was …
Number of citations: 7 pubs.rsc.org
RH Hameed, EA Shareefi… - Indian Journal of Public …, 2018 - cdnx.uobabylon.edu.iq
… Methyl 3-hydroxytetradecanoate … l-6methylene-cyclohexene , Acetic acid , 2-(1-buten-3-yl)2-nitro-,ethyl ester, Methyl 3-hydroxytetradecanoate, Lα-Terpineol, 4-Methyl itaconate Glycyl-D…
Number of citations: 13 cdnx.uobabylon.edu.iq
M Termonia, M Wybauw, J Bronckart… - Journal of High …, 1989 - Wiley Online Library
… Methyl tetradecanoate Methyl 13-methyltetradecanoate Methyl 12-methyltetradecanoate Methyl pentadecanoate Methyl 2-hydroxytetradecanoate Methyl 3-hydroxytetradecanoate …
Number of citations: 7 onlinelibrary.wiley.com
KB Tomer, NJ Jensen, ML Gross - Analytical Chemistry, 1986 - ACS Publications
… trans9,10-Methyleneoctadecanoic acid, 9,10-epoxyoctadecanoic acid, phytanic acid, 2-hydroxytetradecanoic acid, 2-hydroxyhexacosanoic acid, and methyl 3-hydroxytetradecanoate …
Number of citations: 88 pubs.acs.org
A Dmitrenok, T Iwashita, T Nakajima, B Sakamoto… - Tetrahedron, 2006 - Elsevier
… Partial 1 H NMR spectra of (R)-and (S)-MTPA esters of (3R)-methyl-3-hydroxytetradecanoate (7) and (3R)-methyl-3-hydroxy-9-methyldecanoate (9). (A) (R)-MTPA ester of 9; (B) (R)-…
Number of citations: 44 www.sciencedirect.com

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